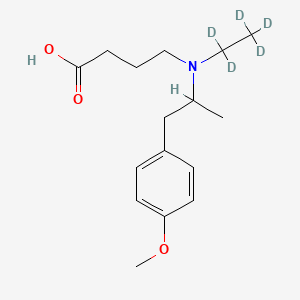

D,L-O-Desmethyl Venlafaxine-d10

Vue d'ensemble

Description

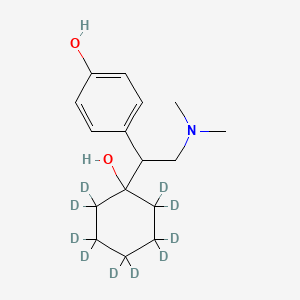

D,L-O-Desmethyl Venlafaxine-d10, also known as O-Desmethylvenlafaxine-D10, is a stable isotope labelled metabolite . It is a derivative of Venlafaxine , which is a member of the SNRI class of antidepressants . The molecular formula of D,L-O-Desmethyl Venlafaxine-d10 is C16 2H10 H15 N O2 and it has a molecular weight of 273.44 .

Synthesis Analysis

The synthesis of Desvenlafaxine (O-desmethylvenlafaxine), the major active metabolite of Venlafaxine, involves the deprotonation of the amide with butyllithium, followed by condensation with cyclohexanone to give a b-hydroxyamide intermediate. This intermediate is then reduced with alane, and debenzylated using palladium on carbon and 1,4-cyclohexadiene .Molecular Structure Analysis

The molecular structure of D,L-O-Desmethyl Venlafaxine-d10 is characterized by its molecular formula, C16 2H10 H15 N O2 . This indicates that it contains 16 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

As a metabolite of Venlafaxine, D,L-O-Desmethyl Venlafaxine-d10 is likely to undergo similar chemical reactions. Venlafaxine is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine more potently than dopamine .Applications De Recherche Scientifique

Pharmacokinetic Characterization

D,L-O-Desmethyl Venlafaxine-d10: is utilized in pharmacokinetic studies to understand the drug’s behavior within the body. It serves as a labeled internal standard for quantifying the parent drug and its metabolites in biological samples . This is crucial for developing dosage forms and understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.

Drug Development and Precision Dosing

The compound is instrumental in model-informed drug development. By serving as a stable isotopic label, it allows for precise measurement of venlafaxine and its metabolite levels, which is essential for tailoring medication dosages to individual patient needs, thus contributing to personalized medicine approaches .

Pharmacodynamic Studies

In pharmacodynamic research, rac-O-Desmethyl Venlafaxine-D10 aids in assessing the drug’s effects on biological targets. It is used in studies that measure the physiological response to venlafaxine, such as its impact on the pupillary light reflex, which is a surrogate for noradrenergic drug activity .

Preclinical Pharmacokinetic Studies

This labeled compound is used in preclinical studies to track the pharmacokinetics of venlafaxine in animal models. Such studies provide preliminary data on the drug’s behavior, which is necessary before advancing to clinical trials in humans .

Bioequivalence Studies

D,L-O-Desmethyl Venlafaxine-d10: plays a role in bioequivalence studies, which compare the bioavailability of different drug formulations. Its stable isotopic label ensures accurate and reliable measurement of drug concentrations, facilitating the comparison of generic drugs to their branded counterparts .

Drug Interaction Research

The compound is used to investigate potential drug-drug interactions. By tracking how venlafaxine and its metabolites are affected by other medications, researchers can predict and prevent adverse interactions, ensuring patient safety .

Metabolite Identification

In metabolite identification studies, rac-O-Desmethyl Venlafaxine-D10 helps in the detection and quantification of venlafaxine metabolites. This is vital for understanding the metabolic pathways and potential active or toxic metabolites of the drug .

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) utilizes D,L-O-Desmethyl Venlafaxine-d10 to maintain drug concentrations within a therapeutic window. This is particularly important for drugs with narrow therapeutic indices, where maintaining the right concentration is critical for efficacy and safety .

Mécanisme D'action

- Role : By inhibiting the reuptake of serotonin and norepinephrine, desvenlafaxine increases their availability in the synaptic cleft. This potentiation is thought to contribute to its antidepressant effects .

- Norepinephrine Reuptake Inhibition : Additionally, desvenlafaxine inhibits NET, blocking the reuptake of norepinephrine. Elevated norepinephrine levels contribute to improved mood, energy, and focus .

Target of Action

Mode of Action

: Desvenlafaxine: Uses, Interactions, Mechanism of Action | DrugBank Online : Evidence of the Dual Mechanisms of Action of Venlafaxine

Orientations Futures

The future directions of D,L-O-Desmethyl Venlafaxine-d10 research could involve its use as a reference standard in pharmaceutical testing . It could also be used as an internal standard for quantitation of O-desmethylvenlafaxine levels in urine or isotope dilution methods by LC/MS or GC/MS for clinical toxicology, urine drug testing, or forensic analysis .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-SZWCYPPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D,L-O-Desmethyl Venlafaxine-d10 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.